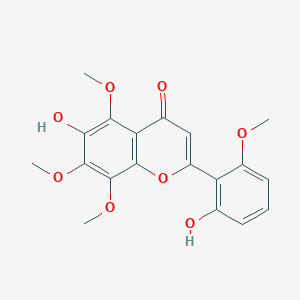
6,2'-Dihydroxy-5,7,8,6'-tetramethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,2'-Dihydroxy-5,7,8,6'-tetramethoxyflavone is a natural product found in Scutellaria baicalensis with data available.
Scientific Research Applications
Affinities to Benzodiazepine Site of the GABAA Receptor Complex
Research has identified 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone as a compound isolated from Scutellaria baicalensis Georgi. This flavone, along with others, has been shown to have affinities for the benzodiazepine site of the GABAA receptor complex. This suggests potential applications in modulating GABAA receptor activities, which are relevant in neurological disorders and mental health conditions (Wang et al., 2002).
Potential Cytotoxic and Anti-HIV-1 Activity
A study on compounds isolated from the leaves and twigs of Gardenia carinata identified 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone as one of the flavones exhibiting cytotoxic activity against certain cell lines and inhibiting DNA topoisomerase IIα activity. Additionally, this flavone showed anti-HIV-1 activity in an anti-syncytium assay. These findings indicate its potential in antiviral and anticancer research (Kongkum et al., 2012).
Antitumor Activity
Flavones isolated from Artemisia argyi, including 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone, have demonstrated antitumor activity. These compounds inhibited farnesyl protein transferase and showed potential in inhibiting tumor cell proliferation and neovascularization in specific assays. This highlights the flavone's role in cancer research and therapy (Seo et al., 2003).
Microtubule Depolymerization in Cancer Cells
A study on Tanacetum gracile flavonoids, including 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone, found that these compounds modulate microtubule depolymerization and activate the mitotic spindle checkpoint in human breast cancer cells. Their binding interactions with tubulin suggest a potential mechanism for cancer cell apoptosis, positioning these flavones as candidates for chemopreventive agents (Sinha et al., 2015).
properties
Product Name |
6,2'-Dihydroxy-5,7,8,6'-tetramethoxyflavone |
|---|---|
Molecular Formula |
C19H18O8 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
6-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-5,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O8/c1-23-11-7-5-6-9(20)13(11)12-8-10(21)14-16(24-2)15(22)18(25-3)19(26-4)17(14)27-12/h5-8,20,22H,1-4H3 |
InChI Key |
FIEOXQXIXIHTRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)O)OC)OC)O |
synonyms |
6,2'-DH-TMF 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



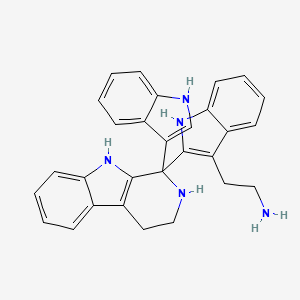
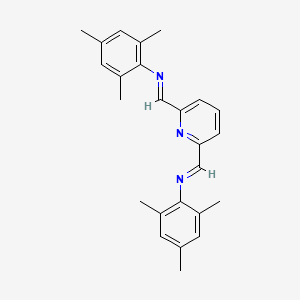
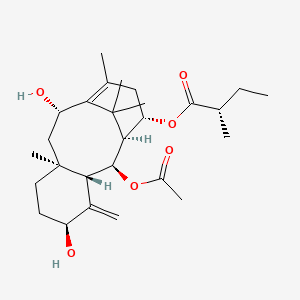
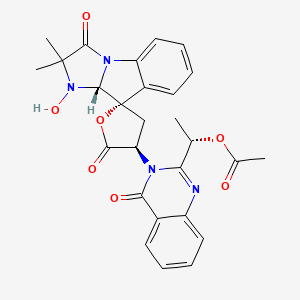
![(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B1250215.png)
![methyl (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1250216.png)
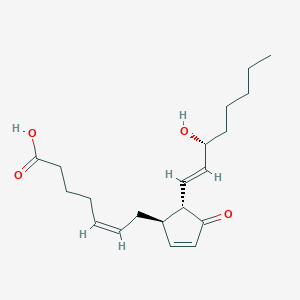
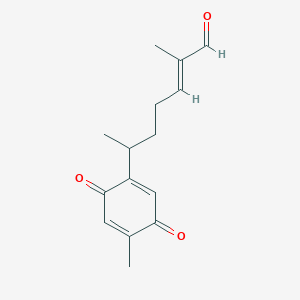
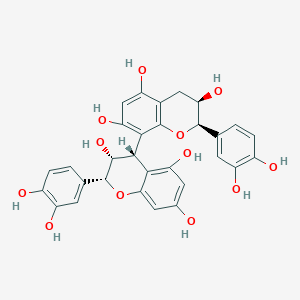
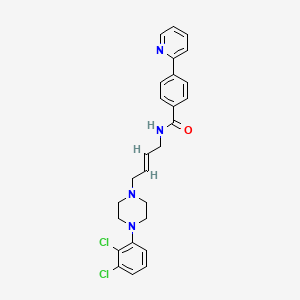
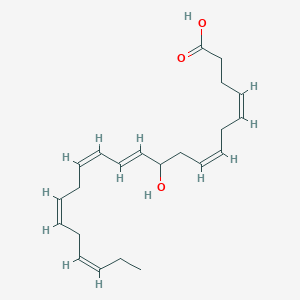
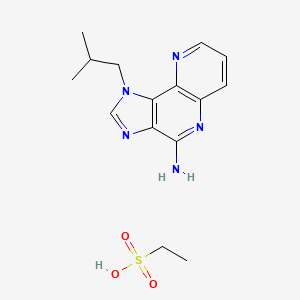
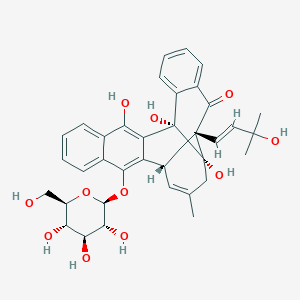
![5,15-Dichloro-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene](/img/structure/B1250231.png)